molecular formula C18H24N2O B3394449 (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL CAS No. 144163-44-0

(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Cat. No.: B3394449
CAS No.: 144163-44-0
M. Wt: 284.4 g/mol
InChI Key: BIZHLXOOWGXFLC-BZSNNMDCSA-N
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Description

Contextualization within Chiral Organic Synthesis

Chiral organic synthesis is a branch of chemistry focused on the preparation of enantiomerically pure compounds. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. The synthesis of such single-enantiomer drugs requires the use of chiral building blocks or catalysts that can control the stereochemical outcome of a reaction. (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL serves as such a chiral building block, providing a pre-defined stereochemical framework that is incorporated into the final target molecule.

Importance of Stereoselective Diamine and Amino Alcohol Scaffolds

Stereoselective diamine and amino alcohol scaffolds are of immense importance in asymmetric synthesis. Chiral vicinal diamines are found in numerous catalysts and pharmaceuticals. researchgate.net Their ability to coordinate with metal centers makes them excellent ligands for a variety of asymmetric transformations, including hydrogenations, cyclopropanations, and Diels-Alder reactions. Similarly, chiral amino alcohols are crucial components of many natural products and synthetic drugs, and they also serve as precursors to chiral auxiliaries and ligands. semanticscholar.orgnih.govnih.govnih.gov

The molecule this compound combines both of these important functional motifs. The C2-symmetry often simplifies the analysis of catalytic transition states and can lead to higher enantioselectivities in catalyzed reactions. nih.gov

Overview of Research Trajectories for this compound

The primary and most significant research trajectory for this compound is its use as a central core structure in the synthesis of HIV protease inhibitors. Specifically, it forms the backbone of the antiretroviral drugs Ritonavir and Lopinavir. semanticscholar.org The synthesis of this core, often referred to as the "diamino alcohol core," has been a subject of extensive research in process chemistry to develop efficient and stereoselective routes suitable for large-scale production.

A key step in the synthesis of this compound involves the stereoselective reduction of a precursor molecule. Research has focused on optimizing this reduction to achieve a high diastereomeric excess, ensuring the correct stereochemistry of the final drug substance. One notable method involves a two-step reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. This process first reduces the enamine and then the resulting ketone to yield a dibenzyl-protected version of the target molecule, (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane.

The subsequent step to obtain the final target compound is the removal of the two benzyl (B1604629) groups from the nitrogen atom at the 2-position. This is typically achieved through catalytic debenzylation, for instance, by catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate. semanticscholar.org

The research into the synthesis of this compound and its protected precursors has been driven by the need for efficient and cost-effective manufacturing processes for life-saving medications. The diastereoselectivity of the key reduction step is a critical parameter that has been extensively studied and optimized.

Table 1: Diastereoselective Reduction to form the Protected Precursor

PrecursorReduction MethodProductDiastereoselectivityAcyclic 1,4 Stereoinduction RatioReference
(5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene1. Borane-sulfonate derivative2. Sodium borohydride (B1222165)(2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane84%14:1 nih.govnih.gov

This data highlights the efficiency of the developed synthetic methodology in establishing the desired stereochemistry of the diamino alcohol core, which is crucial for the biological activity of the final pharmaceutical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHLXOOWGXFLC-BZSNNMDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184690
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
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Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-44-0
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
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Record name Benzenebutanol, γ-amino-α-[(1S)-1-amino-2-phenylethyl]-, (αS,γS)
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Synthetic Methodologies and Strategies for 2s,3s,5s 2,5 Diamino 1,6 Diphenylhexan 3 Ol

Retrosynthetic Analysis of the (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL Skeleton

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of synthetic strategies. The primary goal is to deconstruct the target molecule into simpler, readily available starting materials while considering the stereochemical challenges.

One common approach involves disconnecting the C2-N and C5-N bonds, leading back to a precursor with a hydroxyl group and two other functional groups that can be converted to amines. A further key disconnection is at the C3-C4 bond, which often simplifies the molecule into two smaller chiral fragments. These fragments can be derived from the chiral pool, such as amino acids, or constructed using asymmetric synthesis.

Another viable retrosynthetic strategy involves the formation of the C2-C3 bond via an aldol-type reaction or the C4-C5 bond. The stereochemistry of the hydroxyl and amino groups can be established through stereoselective reductions of ketone or enamine intermediates. For instance, a β-azido alcohol is a known intermediate that can be derived from a precursor with an alkoxy-protecting group, highlighting the importance of functional group interconversions in the synthetic plan. acs.org

Enantioselective Synthesis Routes to this compound

The synthesis of this specific stereoisomer necessitates precise control over the three chiral centers. Several enantioselective methods have been developed to achieve this.

Approaches from Chiral Amino Acid Precursors

Chiral amino acids, such as L-phenylalanine, are attractive starting materials due to their inherent stereochemistry. nih.gov A typical synthesis begins with the protection of the amino group of L-phenylalanine. The protected amino acid can then be converted into a suitable electrophile or nucleophile for subsequent carbon-carbon bond-forming reactions. For example, the protected amino acid can be transformed into an aldehyde, which then reacts with a nucleophile to form the C3-C4 bond. The stereochemistry at C2 and C5 can be directly derived from the starting L-phenylalanine, while the stereochemistry at C3 is controlled in a subsequent reduction or addition step.

Starting MaterialKey TransformationResulting Stereocenter(s)
L-PhenylalanineConversion to an aldehyde and subsequent nucleophilic additionC2 and C5

Stereoselective Pinacol (B44631) Coupling Reactions and Related Dimerizations

While not as commonly reported for this specific target, stereoselective pinacol coupling reactions represent a powerful tool for the formation of 1,2-diols through the reductive dimerization of two carbonyl compounds. In the context of synthesizing the diamino alcohol backbone, a related strategy could involve the dimerization of a chiral imine or a related nitrogen-containing precursor. The success of such a route would heavily depend on the ability to control the diastereoselectivity of the coupling reaction to achieve the desired (3S) configuration of the resulting hydroxyl group.

Asymmetric Reduction Strategies (e.g., Epoxide Reductions, Enaminone Reductions)

Asymmetric reduction is a cornerstone of modern organic synthesis and plays a pivotal role in establishing the stereochemistry of the hydroxyl group in this compound.

One prominent strategy involves the reduction of an enaminone intermediate. For instance, the reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene has been optimized for diastereoselectivity. researchgate.net A two-step reduction sequence, where the enamine is first reduced followed by the reduction of the resulting ketone, can yield the desired diamino alcohol with high diastereoselectivity. researchgate.net

Another powerful approach starts from a chiral epoxide. The epoxide, containing one of the required stereocenters, can be opened by a nitrogen nucleophile to install one of the amino groups. The resulting amino alcohol can then be further elaborated to introduce the second amino group. The stereospecificity of the epoxide ring-opening ensures the transfer of chirality to the final product.

Reduction StrategyKey IntermediateStereocenter Controlled
Enaminone Reduction(5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-eneC3 (hydroxyl) and C2 (amino)
Epoxide ReductionChiral epoxideC2 and C3 or C4 and C5

Diastereoselective Synthesis of this compound

Achieving the correct relative stereochemistry between the three chiral centers is a significant challenge. Diastereoselective reactions are often employed to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters.

In the context of this diamino alcohol, a key diastereoselective step is often the reduction of a ketone precursor to form the C3 hydroxyl group. The existing stereocenters at C2 and C5 can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other. The choice of reducing agent and reaction conditions is critical to maximizing this diastereoselectivity. For example, the reduction of an enaminone intermediate using a borane-sulfonate derivative followed by sodium borohydride (B1222165) has been shown to provide high diastereoselectivity. researchgate.net

Another example of a diastereoselective transformation is the Crimmins titanium tetrachloride-mediated oxazolidine-2-thione-guided asymmetric glycolate (B3277807) aldol (B89426) addition reaction. acs.orgnih.gov This reaction can be used to introduce the P1 fragment of a related HIV protease inhibitor, setting the stereochemistry of a β-hydroxy amide which is a precursor to the diamino alcohol core. acs.orgnih.gov

Protecting Group Strategies and Deprotection in the Synthesis of the Compound

The presence of two amino groups and one hydroxyl group necessitates a careful protecting group strategy to ensure chemoselectivity during the synthesis. wikipedia.org The amino groups are typically more nucleophilic than the hydroxyl group and will preferentially react with many electrophilic reagents. researchgate.net

Commonly used protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net These groups can be selectively introduced and removed under different conditions. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. This orthogonality allows for the selective deprotection of one amino group in the presence of another protected amino group.

The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Functional GroupProtecting GroupDeprotection Condition
Aminotert-Butoxycarbonyl (Boc)Acidic conditions
AminoBenzyloxycarbonyl (Cbz)Hydrogenolysis
HydroxylBenzyl (Bn)Hydrogenolysis
Hydroxyltert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)

Optimization of Synthetic Pathways for this compound

A significant advancement in the synthesis of the diamino alcohol core of Ritonavir involves the optimized diastereoselective reduction of the enaminone precursor, (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. acs.orgresearchgate.net This optimization is critical for maximizing the yield of the desired (2S,3S,5S) stereoisomer. acs.org

A highly effective method employs a two-step reduction sequence. The first step involves the reduction of the enamine portion of the molecule, followed by the reduction of the resulting ketone. This approach has been shown to yield the protected diamino alcohol, (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane, with high diastereoselectivity. acs.orgresearchgate.net

The optimized process utilizes a borane-sulfonate derivative for the initial enamine reduction, followed by sodium borohydride for the ketone reduction. acs.orgresearchgate.net This specific combination of reducing agents was found to be crucial for achieving the desired stereochemical outcome. The reaction proceeds with an 84% diastereoselectivity, providing a 14:1 ratio of the desired acyclic 1,4-stereoinduction. acs.orgresearchgate.net This optimized methodology has proven to be robust and scalable, enabling the production of the Ritonavir diamino alcohol core on a multi-kilogram scale. acs.orgresearchgate.net

StepReagentKey TransformationDiastereoselectivity
1Borane-sulfonate derivativeReduction of enamine-
2Sodium borohydrideReduction of ketone84%
Overall Formation of (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane 14:1 (acyclic 1,4 stereoinduction)

Further process optimization has focused on the purification of the dibenzylated intermediate. The development of a process to prepare a substantially pure form of (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane highlights the industrial importance of obtaining this intermediate with high purity for its subsequent use in the synthesis of HIV protease inhibitors. google.com

Synthesis of Stereoisomers and Structurally Related Analogs of the Compound

The synthesis of stereoisomers of the diamino alcohol core of Ritonavir is essential for understanding the stereochemical requirements for biological activity. A stereodivergent synthetic route has been developed that provides access to both the core structure of Ritonavir and its C-2 epimer. nih.gov

This approach utilizes an epoxyalcohol as a key intermediate. The choice of reaction conditions during the cyclization step allows for the selective formation of different stereoisomers. nih.gov This method demonstrates the feasibility of accessing alternative stereochemical configurations of the 1,4-diamino-2-hydroxybutane framework, which is central to the structure of this compound and its isomers. nih.gov

The synthesis of structurally related analogs has also been an area of interest to explore new chemical space and potentially discover compounds with improved properties. While the core diamino alcohol structure is often conserved due to its critical role in binding to the HIV protease, variations in the peripheral substituents have been investigated. For instance, analogs of Ritonavir with modifications to the terminal groups have been synthesized to probe the effects of these changes on antiviral activity and pharmacokinetic properties.

Advanced Structural and Stereochemical Investigations of 2s,3s,5s 2,5 Diamino 1,6 Diphenylhexan 3 Ol

Conformational Analysis and Preferences of the Compound

The flexible six-carbon backbone of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol allows for a multitude of possible conformations. However, steric and electronic interactions significantly limit the energetically favorable shapes the molecule can adopt. The preferred conformation is dictated by the tendency of the bulky benzyl (B1604629) and amino substituents to occupy positions that minimize steric hindrance.

Studies on similar flexible molecules often employ Nuclear Overhauser Effect (NOE) spectroscopy to determine through-space proximities between protons, providing experimental evidence for the predominant solution-state conformation. mdpi.com Such an analysis for this compound would be expected to show correlations consistent with an extended backbone structure.

Chiroptical Properties for Stereochemical Characterization

Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. While specific optical rotation data for this compound is not extensively reported in public literature, its synthesis is targeted to yield this specific stereoisomer due to its requirement for the biological activity of the final drug product. youtube.com

The stereochemical integrity of the three chiral centers (at carbons 2, 3, and 5) is paramount. The (2S, 3S, 5S) configuration is a result of stereospecific synthetic routes. Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy would be the definitive methods to characterize this specific enantiomer and distinguish it from its other possible stereoisomers. The sign and magnitude of the Cotton effect in a CD spectrum, for instance, are uniquely dependent on the spatial arrangement of the chromophores (the phenyl rings) relative to the chiral centers.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of two primary amino groups and a hydroxyl group makes this compound a potent participant in hydrogen bonding. These interactions are crucial in defining the solid-state structure of the compound and its derivatives.

Analysis of the crystal structure of Atazanavir, which incorporates this diamino alcohol core, reveals an extensive network of both intramolecular and intermolecular hydrogen bonds. researchgate.netcambridge.org The hydroxyl group is noted to form bifurcated intramolecular hydrogen bonds with a carbonyl oxygen and an amide nitrogen in the derivative structure. researchgate.netcambridge.org Similarly, the amide nitrogens (analogous to the amino groups in the parent compound) act as hydrogen bond donors to various acceptor atoms. researchgate.net

Potential Hydrogen Bond Interactions Donor Acceptor
Hydroxyl-AminoO-HN
Amino-HydroxylN-HO
Amino-AminoN-HN

This table illustrates the potential primary hydrogen bond donor and acceptor pairs in this compound.

X-ray Crystallographic Analysis of this compound and its Derivatives

The crystal structure of Atazanavir free base was determined using synchrotron X-ray powder diffraction data. researchgate.netcambridge.org The analysis confirmed the absolute stereochemistry of the core and revealed precise bond lengths, bond angles, and torsion angles. The molecule adopts an extended conformation within the crystal lattice. researchgate.net This structural information is critical for understanding how the molecule packs in a solid state and for rational drug design, as it reveals the precise geometry required for binding to its biological target. rcsb.org

Crystallographic Data for Atazanavir (a key derivative)

Parameter Value Reference
Crystal System Monoclinic researchgate.netcambridge.org
Space Group P2₁ researchgate.netcambridge.org
a (Å) 15.33545(7) researchgate.netcambridge.org
b (Å) 5.90396(3) researchgate.netcambridge.org
c (Å) 21.56949(13) researchgate.netcambridge.org
β (°) 96.2923(4) researchgate.netcambridge.org
Volume (ų) 1941.134(11) researchgate.netcambridge.org

This data pertains to the crystal structure of Atazanavir, which contains the this compound core.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment and Conformational Elucidation

Advanced NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete characterization.

¹H and ¹³C NMR spectra would confirm the presence of all the expected functional groups and the carbon backbone. The chemical shifts of the protons and carbons attached to or near the chiral centers would be highly sensitive to the molecule's stereochemistry.

Two-dimensional NMR techniques are used to establish connectivity and spatial relationships:

Applications of 2s,3s,5s 2,5 Diamino 1,6 Diphenylhexan 3 Ol in Organic Synthesis

As a Chiral Building Block for Complex Molecule Synthesis

The intrinsic chirality and densely functionalized structure of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol make it an essential synthon for creating intricate molecular architectures with a high degree of stereocontrol. This compound provides a rigid and well-defined scaffold upon which further complexity can be built, ensuring the precise spatial arrangement of substituents, a critical factor for biological activity in many pharmaceutical agents.

Role as a Precursor in the Construction of Hydroxyethylene Dipeptide Isosteres

This compound is a key precursor in the synthesis of hydroxyethylene dipeptide isosteres. These structural motifs are designed to mimic the transition state of peptide bond hydrolysis by aspartic proteases, making them effective cores for a class of enzyme inhibitors. The hydroxyethylene moiety replaces the scissile amide bond of a peptide substrate, while the flanking amino acid residues provide specificity for the enzyme's active site.

The synthesis of these isosteres often involves stereoselective routes where the diamino alcohol core is a central intermediate. rsc.orgacs.orgnih.govresearchgate.net For instance, synthetic strategies have been developed based on the regioselective reduction of amino acid-derived epoxy alcohols to form the diamino alcohol core structure, which is then elaborated into the final hydroxyethylene dipeptide isostere. rsc.orgresearchgate.net This approach highlights the compound's role as the foundational scaffold that establishes the critical stereochemistry required for potent enzyme inhibition.

Applications in the Synthesis of Pharmaceutical Intermediates

The most prominent application of this compound is in the synthesis of active pharmaceutical ingredients (APIs), particularly HIV protease inhibitors. This diamino alcohol constitutes the central core of several highly active antiretroviral therapy (HAART) drugs.

A notable example is its role as a key intermediate in the synthesis of Ritonavir . rsc.orgacs.orgnewdrugapprovals.org The synthesis of Ritonavir involves the elaboration of this core diamino alcohol, where the two amino groups are sequentially acylated to build the final complex structure. newdrugapprovals.orggoogle.com Similarly, this compound is a crucial building block for the synthesis of Saquinavir , another important HIV protease inhibitor. chimia.chresearchgate.netgoogle.com The development of efficient and stereoselective syntheses for this intermediate was a significant challenge and a key achievement in making these life-saving drugs accessible. chimia.ch

The table below summarizes the key pharmaceutical intermediates synthesized from this chiral building block.

Pharmaceutical AgentTherapeutic ClassRole of this compound
Ritonavir HIV Protease InhibitorForms the central diamino alcohol core of the molecule. rsc.orgnewdrugapprovals.org
Saquinavir HIV Protease InhibitorServes as a key chiral building block for the isostere subunit. chimia.chresearchgate.net

General Utility in the Synthesis of Other Chiral Compounds

Beyond its well-documented role in HIV drug synthesis, the structural and stereochemical features of this compound make it a valuable starting material for a broader range of chiral compounds. Chiral 1,2- and 1,3-diamines are privileged structures in medicinal chemistry and asymmetric catalysis. ua.es The diamino alcohol can be conceptually dissected and its functional groups manipulated to access various chiral synthons. For example, the vicinal amino alcohol moiety is a common feature in many biologically active molecules and chiral ligands. Its C2-like symmetry also makes it an attractive starting point for the synthesis of symmetric and asymmetric ligands and auxiliaries.

Derivatization Strategies for Enhanced Functionality and Diversification

The synthetic utility of this compound is greatly expanded through various derivatization strategies. The presence of three distinct functional groups allows for selective modifications to build molecular diversity.

A primary strategy involves the differential protection of the two amino groups. For instance, in the synthesis of Ritonavir, the precursor to the diamino alcohol is often a dibenzyl-protected amine. newdrugapprovals.org This allows for other chemical transformations to be carried out before the final deprotection and subsequent functionalization of the free amines.

Common derivatization reactions include:

N-Acylation: The amino groups can be readily acylated with various carboxylic acids or their derivatives to form amides. This is the key step in building the peptide-like side chains in HIV protease inhibitors. google.comgoogle.com

N-Alkylation: Selective alkylation of the amino groups can introduce new substituents.

O-Alkylation/O-Acylation: The secondary hydroxyl group can be modified, for example, by etherification or esterification, although it is often maintained as a key hydrogen-bond donor in its final pharmaceutical application.

Carbamate Formation: The amino groups can react with chloroformates or similar reagents to form carbamates, a common functional group in pharmaceuticals.

These strategies allow chemists to use the core diamino alcohol scaffold to generate libraries of related compounds for structure-activity relationship (SAR) studies, optimizing the properties of a lead compound.

Potential as Chiral Ligands in Asymmetric Catalysis

Chiral diamines and amino alcohols are among the most successful and widely used classes of ligands in asymmetric catalysis. ua.esmdpi.com Their ability to form stable chelate complexes with transition metals creates a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Given its structure, this compound possesses significant potential as a scaffold for chiral ligands. The two nitrogen atoms and the oxygen atom can act as coordination sites for a metal center, forming a tridentate ligand. The stereocenters on the backbone would then dictate the chiral environment around the metal.

Metal-Catalyzed Asymmetric Reactions Utilizing the Compound as a Ligand Scaffold

While specific, widespread applications of this compound itself as a ligand are not extensively documented in the literature, its structural motifs are analogous to those found in highly successful ligands. Chiral β-amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com Similarly, chiral diamines have been used to create ligands for a wide array of transformations, including copper-catalyzed reactions and palladium-catalyzed allylic alkylations. koreascience.krnih.gov

Derivatives of this diamino alcohol could be synthesized to fine-tune its steric and electronic properties for specific catalytic applications. For example, alkyl or aryl groups could be installed on the nitrogen atoms to create new P,N,N or N,N,N-type ligands. Such ligands could find potential use in reactions like:

Asymmetric hydrogenation

Asymmetric C-C bond-forming reactions

Asymmetric amination reactions

The inherent C2-like symmetry of the diamine portion is a feature often associated with "privileged ligands" that are effective across a range of reactions. Therefore, the compound represents a promising, readily available chiral scaffold for the development of new catalysts for asymmetric synthesis.

Organocatalytic Applications of this compound

There is no published research on the use of this compound as an organocatalyst. The potential for this molecule to act as a catalyst in asymmetric reactions has not been explored or reported in peer-reviewed literature. Consequently, no data on its catalytic activity, substrate scope, or efficiency is available.

Potential as Chiral Auxiliaries in Stereoselective Transformations

Similarly, the utility of this compound as a chiral auxiliary has not been documented. Chiral auxiliaries are crucial tools in asymmetric synthesis, and while the structural features of this compound are promising, no studies have been published that demonstrate its application in controlling the stereoselectivity of chemical reactions. As a result, there are no research findings or data tables to present regarding its effectiveness in this role.

Computational and Theoretical Studies on 2s,3s,5s 2,5 Diamino 1,6 Diphenylhexan 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

For (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the lowest energy three-dimensional arrangement of atoms.

Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Analyze atomic charges and bonding: Methods like Natural Bond Orbital (NBO) analysis can reveal the nature of chemical bonds and the partial charges on each atom. This is crucial for understanding intermolecular interactions.

Predict reactivity descriptors: Conceptual DFT provides a framework to calculate global and local reactivity indices, such as electronegativity, hardness, softness, and Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties

PropertyPredicted Value (Illustrative)Significance
Energy of HOMO-6.2 eVIndicates the tendency to donate electrons. The amino groups are expected to be primary contributors.
Energy of LUMO-0.5 eVIndicates the ability to accept electrons. The phenyl rings are likely significant contributors.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions.
Electrostatic PotentialNegative on N, O atomsHighlights regions of negative charge, which are susceptible to electrophilic attack and are key sites for hydrogen bonding.

Molecular Dynamics Simulations of Conformational Dynamics and Interactions

This compound is a flexible molecule with multiple rotatable bonds. Its biological activity, if any, would be intimately linked to the conformations it can adopt. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For the target compound, MD simulations would be used to:

Explore conformational space: Identify the most stable and frequently occurring conformations (rotamers) in different environments (e.g., in a vacuum, in water, or bound to a protein).

Analyze intramolecular interactions: Understand how different parts of the molecule interact, for instance, through hydrogen bonds between the hydroxyl and amino groups.

Simulate interactions with biological macromolecules: If this compound is studied as a potential inhibitor, MD simulations can model its binding to a target protein, such as HIV-1 protease. pnas.orgnih.govrutgers.edu These simulations provide insights into the stability of the protein-ligand complex, the key interacting residues, and the role of water molecules in the binding site. nih.gov The flexibility of both the ligand and the protein, including important regions like the "flaps" of HIV-1 protease, can be monitored over nanoseconds to microseconds of simulation time. pnas.org

Table 2: Key Parameters from a Hypothetical MD Simulation of the Compound Bound to HIV-1 Protease

ParameterObservation (Illustrative)Interpretation
Root Mean Square Deviation (RMSD)Ligand RMSD stabilizes around 1.5 ÅThe compound remains stably bound in the active site of the protease throughout the simulation.
Root Mean Square Fluctuation (RMSF)Phenyl groups show higher fluctuations (2.0 Å) compared to the central backbone (1.0 Å)The core of the molecule maintains a consistent binding pose, while the peripheral phenyl groups have more conformational freedom.
Hydrogen Bond OccupancyHigh occupancy (>80%) for H-bonds between the compound's hydroxyl group and the catalytic Asp25/Asp25' residues of the proteaseStrong and persistent hydrogen bonds are crucial for anchoring the inhibitor in the active site.
Binding Free Energy (MM/PBSA or GBSA)-45 kcal/molA favorable binding free energy, indicating a strong affinity of the compound for the protein target. This value can be used to compare the potency of different potential inhibitors. plos.org

Theoretical Studies of Reaction Mechanisms Involving the Compound

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For this compound, theoretical studies could investigate various reactions involving its functional groups.

These studies typically involve:

Locating transition states: Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigating reaction pathways: Mapping the entire energetic profile of a reaction, including any intermediates.

Potential reactions that could be studied theoretically include:

Protonation/deprotonation: Determining the pKa values of the amino groups and the hydroxyl group.

Nucleophilic substitution: The amino groups can act as nucleophiles. youtube.com

Oxidation/reduction: Reactions involving the hydroxyl group.

For example, a study could model the acylation of one of the amino groups, a common step in the synthesis of derivatives. The calculations would identify the transition state structure and the energy barrier for the reaction, helping to understand its feasibility and kinetics.

Prediction of Spectroscopic Properties and Conformational Landscapes

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the structure and stereochemistry. Calculations are often performed on multiple low-energy conformers identified from MD simulations or other conformational search methods, and the results are averaged based on their predicted populations.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to predict the IR spectrum. This allows for the assignment of specific peaks in the experimental spectrum to the vibrations of particular functional groups (e.g., O-H stretch, N-H stretch, C-H bends).

Conformational Landscapes: By systematically rotating the flexible bonds in the molecule and calculating the energy of each resulting conformation, a potential energy surface or conformational landscape can be generated. This map reveals all the low-energy conformers and the energy barriers between them, providing a complete picture of the molecule's flexibility.

Analytical Methodologies for High Resolution Characterization of 2s,3s,5s 2,5 Diamino 1,6 Diphenylhexan 3 Ol

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment and Process Control

Chiral HPLC methods are indispensable for separating enantiomers. While direct chiral separation methods for this specific intermediate are often proprietary, the principles involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. newdrugapprovals.org An alternative, indirect approach involves derivatizing the chiral molecule with an optically pure agent to form diastereomers, which can then be separated on a standard achiral HPLC column. newdrugapprovals.org

For process control, reversed-phase HPLC (RP-HPLC) is frequently employed to monitor the progress of synthetic steps and to quantify the presence of the intermediate and any related substances. For instance, in the synthesis of Lopinavir, gradient RP-HPLC methods are used to detect and quantify impurities and related substances, ensuring the quality of the intermediates before they proceed to the next synthetic step. nih.gov These methods provide the necessary specificity, accuracy, and precision for routine quality control analysis. nih.gov

Table 1: Example HPLC Conditions for Analysis of Related Substances in Lopinavir Synthesis This table is representative of methods used to control impurities related to the synthesis involving the target compound.

ParameterCondition
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M KH₂PO₄ (pH 2.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Column Temperature 45°C
Detector Photodiode Array (PDA) at 210 nm
Reference nih.gov

Advanced Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

Advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), are vital for the definitive structural elucidation of (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL and for the identification and characterization of process-related impurities. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of the intermediate and for proposing structures for unknown impurities.

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. bibliotekanauki.pl By isolating the molecular ion of the target compound or an impurity and subjecting it to collision-induced dissociation (CID), a unique fingerprint spectrum is produced. This fragmentation data helps in piecing together the chemical structure. For example, in the analysis of Lopinavir and its related substances, LC-MS is used to tentatively assign structures to impurities based on their fragmentation patterns, which are then confirmed by synthesizing and characterizing these impurities. nih.gov For instance, the molecular ion of Lopinavir is observed at m/z = 629.1, and its fragmentation yields a major fragment at m/z = 447.1, which is used for detection and quantification. bibliotekanauki.pl Similar principles are applied to characterize its precursors and byproducts.

Table 2: Mass Spectrometry Parameters for Lopinavir Analysis These parameters are illustrative of the techniques applied for the analysis of the final product, which are also relevant for its key intermediates.

TechniqueIonization ModeDetection ModeKey Fragments (m/z)Reference
LC-MS/MS Electrospray (ESI+)Multiple Reaction Monitoring (MRM)Parent: 629.1 -> Product: 447.1 bibliotekanauki.plnih.gov

Chromatographic Separations of Diastereomers and Related Substances

The synthesis of molecules with multiple chiral centers, such as this compound, can often lead to the formation of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques like HPLC or thin-layer chromatography (TLC). mdpi.com

The separation of diastereomers is critical because regulatory agencies require that each stereoisomer in a drug substance be treated as a separate impurity. nih.gov HPLC methods developed for impurity profiling in Lopinavir synthesis are designed to separate not only process-related impurities but also any potential diastereomers of the main compound and its intermediates. nih.gov The choice of stationary phase, mobile phase composition, and temperature are all optimized to achieve the best possible resolution between the desired stereoisomer and any undesired ones. dntb.gov.ua

For example, the separation of diastereomeric amides can be achieved with high resolution using HPLC on a silica (B1680970) gel column. mdpi.com The development of a robust chromatographic method involves testing different columns and mobile phase conditions to ensure specificity, allowing for the accurate quantification of the desired (2S,3S,5S) isomer and any related diastereomeric impurities.

Future Research Directions and Unexplored Avenues for 2s,3s,5s 2,5 Diamino 1,6 Diphenylhexan 3 Ol

Development of Novel and More Efficient Synthetic Approaches

The advancement of asymmetric synthesis heavily relies on the availability of efficient and versatile methods for constructing chiral building blocks. For (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL, future research could focus on developing synthetic pathways that offer improvements in terms of step economy, yield, and stereoselectivity. While classical methods may exist, exploring modern synthetic strategies could provide more sustainable and scalable routes.

Key areas for investigation include:

Catalytic Asymmetric Methodologies: Moving beyond stoichiometric chiral auxiliaries, the development of catalytic asymmetric methods for the key bond-forming steps would be a significant advancement. This could involve asymmetric hydrogenation, aminohydroxylation, or reductive amination strategies employing earth-abundant metal catalysts or organocatalysts.

Biocatalytic Routes: The use of enzymes, such as transaminases or ketoreductases, could offer a highly selective and environmentally benign approach to establishing the desired stereocenters. Engineering enzymes with specific substrate tolerance for precursors of the target molecule is a promising avenue.

Flow Chemistry Synthesis: The implementation of continuous flow processes could enhance the safety, efficiency, and scalability of the synthesis. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing reaction times and waste generation.

Proposed Synthetic Strategy Potential Advantages Key Challenges
Asymmetric Reductive AminationHigh atom economy, potential for high stereoselectivity.Catalyst design and optimization, control of diastereoselectivity.
Biocatalytic DesymmetrizationExcellent enantioselectivity, mild reaction conditions.Enzyme discovery and engineering, substrate scope limitations.
Convergent Synthesis via C-C Bond FormationShorter synthetic route, modularity.Development of stereoselective C-C bond-forming reactions.

Expanded Applications in Asymmetric Synthesis and Catalysis Beyond Current Scope

The utility of chiral ligands is defined by the breadth of transformations they can effectively mediate. While this compound and its derivatives may have found application in certain reactions, a vast landscape of asymmetric transformations remains to be explored. Future research should aim to broaden the catalytic scope of this chiral scaffold.

Potential areas for expanded applications include:

Tandem and Cascade Reactions: Designing catalytic systems based on this ligand that can orchestrate multiple bond-forming events in a single operation would be highly valuable. The multiple coordinating groups could allow for the activation of different substrates or reagents simultaneously or sequentially.

Photoredox Catalysis: The integration of this chiral ligand into photoredox catalytic cycles could open up new avenues for enantioselective radical reactions, such as asymmetric Giese additions or C-H functionalizations.

C-H Activation/Functionalization: The development of catalysts capable of enantioselective C-H activation is a major goal in modern organic synthesis. Ligands derived from this compound could be tailored to create a chiral pocket that directs the metal center to a specific C-H bond.

Potential Catalytic Application Target Transformation Rationale for Ligand Suitability
Asymmetric [3+2] CycloadditionSynthesis of chiral five-membered heterocycles.The diamino alcohol backbone can form a rigid chiral environment around a metal center.
Enantioselective HydrosilylationReduction of prochiral ketones and imines.The hydroxyl and amino groups can act as hemilabile ligands, influencing catalyst activity and selectivity.
Asymmetric Alkene DiaminationDirect synthesis of vicinal diamines from alkenes.The ligand's inherent diamine structure could facilitate the transfer of two nitrogen atoms.

Deeper Mechanistic Insights into Reactions Involving the Compound

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. For reactions catalyzed by complexes of this compound, detailed mechanistic studies are a critical area for future investigation.

Research efforts in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of key steps in the catalytic cycle. This can provide insights into the origin of stereoselectivity and identify potential bottlenecks in the reaction pathway.

Spectroscopic Studies: The use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to identify and characterize the active catalytic species and key intermediates.

Kinetic Analysis: Detailed kinetic studies can elucidate the rate-determining step of the reaction and provide information about the influence of substrate, catalyst, and ligand concentrations on the reaction rate.

Mechanistic Question Proposed Investigative Technique Expected Outcome
Structure of the active catalystX-ray crystallography, in situ NMR spectroscopy.Elucidation of the coordination geometry and ligand binding mode.
Origin of enantioselectivityDFT calculations, kinetic isotope effect studies.Identification of the key stereodetermining transition state.
Role of hemilabilityVariable temperature NMR, kinetic analysis.Understanding the dynamic behavior of the ligand during the catalytic cycle.

Design and Synthesis of Advanced Analogues with Tuned Stereochemical and Functional Properties

The modification of the parent ligand structure is a powerful strategy for optimizing catalytic performance. The design and synthesis of advanced analogues of this compound with tailored properties is a promising direction for future research.

Strategies for analogue development include:

Modification of the Phenyl Groups: The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Derivatization of the Amino and Hydroxyl Groups: The functionalization of the coordinating groups can be used to attach the ligand to solid supports for catalyst recycling or to introduce additional steric bulk to enhance enantioselectivity.

Scaffold Hopping and Bioisosteric Replacement: Exploring alternative backbones that mimic the spatial arrangement of the coordinating groups could lead to the discovery of entirely new classes of privileged ligands.

Analogue Design Strategy Target Property to Tune Example Modification
Steric Hindrance ModificationEnantioselectivity, substrate scope.Introduction of bulky substituents on the phenyl rings (e.g., tert-butyl, adamantyl).
Electronic Property TuningCatalyst reactivity, stability.Installation of nitro or methoxy (B1213986) groups on the phenyl rings.
Immobilization on a Solid SupportCatalyst recyclability, ease of purification.Covalent attachment to a polymer or silica (B1680970) support via a linker on one of the amino groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step processes with chiral auxiliaries or enantioselective catalysis. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions) can construct the phenylhexane backbone, while enzymatic resolution or asymmetric hydrogenation ensures stereochemical fidelity at the 2S, 3S, and 5S positions . Amine groups often require protection (e.g., Boc or Fmoc) to prevent side reactions during hydroxylation steps. Chiral HPLC or X-ray crystallography is critical for verifying stereopurity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with NOESY confirming spatial arrangements of phenyl and hydroxyl groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) and detects isotopic patterns.
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D20_{D}^{20} values) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolytic decomposition using LC-MS. Amine groups are prone to oxidation at acidic pH, requiring inert atmospheres for storage .

Advanced Research Questions

Q. How can contradictory data on the compound’s stereochemical configuration be resolved across studies?

  • Methodological Answer : Discrepancies often arise from inadequate chiral separation or misassignment of NMR signals. Solutions include:

  • Single-Crystal X-Ray Diffraction : Definitive proof of absolute configuration .
  • Advanced NMR : Use 15^{15}N-labeled derivatives or residual dipolar coupling (RDC) in aligned media to resolve overlapping signals .
  • Replication : Reproduce synthesis under strictly controlled conditions (e.g., inert glovebox, standardized catalysts) to minimize batch variability .

Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Adopt tiered assessments per OECD guidelines:

  • Abiotic Studies : Measure log KowK_{ow} (octanol-water partition coefficient) and photolysis half-life under simulated sunlight.
  • Biotic Studies : Use Daphnia magna or Danio rerio models for acute/chronic toxicity (LC50_{50}/EC50_{50}).
  • Long-Term Monitoring : Deploy mass spectrometry imaging (MSI) in soil/water systems to track metabolite formation .

Q. How can molecular docking and dynamics simulations optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Target Preparation : Retrieve 3D structures from PDB (e.g., proteases or GPCRs) and optimize protonation states with tools like AutoDockTools.
  • Docking : Use flexible ligand protocols in AutoDock Vina or Glide to sample conformational space.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between hydroxyl/amine groups and catalytic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.